molecular formula C17H15ClN2OS B2392925 [2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone CAS No. 851808-01-0

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone

Cat. No. B2392925
CAS RN: 851808-01-0
M. Wt: 330.83
InChI Key: LQMQTDRYDMSQNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the search results do not provide specific information about the synthesis of "[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone" .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results .


Chemical Reactions Analysis

The search results do not provide specific information about the chemical reactions involving "[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone" .

Scientific Research Applications

Analgesic Properties

2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone: and its derivatives have been investigated for their analgesic potential. In a study by Bhole et al., several compounds were synthesized, and their analgesic activity was evaluated using the acetic acid-induced writhing method. Notably, compounds like ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate (IIh) and ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate (IIl) exhibited significant analgesic effects .

COX-2 Inhibition

The same compounds were also tested for their inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory reactions. The title compounds demonstrated inhibitory activity against COX-2, with IC50 values ranging from 0.66 to 0.87 µM .

Related Compounds

In addition to the specified compound, related pyrimidine derivatives like 6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one have been studied for their therapeutic potential, particularly targeting ephrin receptors in certain cancers .

Mechanism of Action

The mechanism of action of this compound is not explicitly provided in the search results .

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMQTDRYDMSQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone

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